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Compound of Interest

Compound Name: 4,4'-Dimethylaminorex

Cat. No.: B145552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the novel

psychoactive substance 4,4'-Dimethylaminorex (4,4'-DMAR) and the well-characterized

psychostimulant d-amphetamine. The information presented is collated from in vitro and in vivo

studies to offer a comprehensive overview for the scientific community.

Introduction
4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic stimulant of the oxazoline class, related to

aminorex and 4-methylaminorex (4-MAR).[1][2] First detected in Europe in late 2012, it has

been associated with numerous fatalities, raising significant public health concerns.[2][3] d-

Amphetamine is a potent central nervous system (CNS) stimulant and a cornerstone

medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

[4][5] Both compounds exert their primary effects on monoamine neurotransmitter systems, but

with distinct profiles that dictate their pharmacological and toxicological outcomes. This guide

will compare their mechanisms of action, potency at monoamine transporters, and the

experimental approaches used to characterize them.

Mechanism of Action
Both 4,4'-DMAR and d-amphetamine are substrate-type releasers at monoamine transporters.

They enter presynaptic neurons, disrupt vesicular storage, and induce the reverse transport of

dopamine (DA), norepinephrine (NE), and serotonin (5-HT) into the synaptic cleft.
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d-Amphetamine: Primarily acts as a potent releasing agent of norepinephrine and dopamine,

with significantly weaker effects on serotonin.[4][5][6] Its mechanism involves entering the

presynaptic neuron via monoamine transporters, inhibiting the vesicular monoamine

transporter 2 (VMAT2) to increase cytosolic neurotransmitter levels, and inducing reverse

transport (efflux) through the dopamine transporter (DAT), norepinephrine transporter (NET),

and to a lesser extent, the serotonin transporter (SERT).[5]

4,4'-DMAR: In contrast, 4,4'-DMAR is a potent and non-selective, or balanced, serotonin-

norepinephrine-dopamine releasing agent (SNDRA).[3][7] Studies have shown that it is a

potent substrate-type releaser at DAT, NET, and SERT.[7][8][9] Its potency at DAT and NET

is comparable to that of d-amphetamine, but its action at SERT is substantially more

pronounced, giving it a pharmacological profile with significant serotonergic effects, similar to

MDMA.[8][10][11] 4,4'-DMAR also interacts with VMAT2, contributing to its monoamine-

releasing properties.[3][12][13]
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Caption: General mechanism of monoamine release by 4,4'-DMAR and d-amphetamine.
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Comparative Pharmacological Data
The primary distinction between 4,4'-DMAR and d-amphetamine lies in their potency and

selectivity at the three main monoamine transporters. In vitro studies have quantified these

differences, highlighting the potent serotonergic activity of 4,4'-DMAR.[6][9][11]

Compound Transporter
Potency
(EC50/Ki,
nM)

Assay Type
Species/Sy
stem

Reference

(±)-cis-4,4'-

DMAR
DAT 8.6

Release

(EC50)

Rat Brain

Synaptosome

s

[7][8][9]

NET 26.9
Release

(EC50)

Rat Brain

Synaptosome

s

[7][8][9]

SERT 18.5
Release

(EC50)

Rat Brain

Synaptosome

s

[7][8][9]

d-

Amphetamine
DAT 640 Inhibition (Ki)

Human

Transporter

(HEK Cells)

[6]

NET 70 Inhibition (Ki)

Human

Transporter

(HEK Cells)

[6]

SERT 38000 Inhibition (Ki)

Human

Transporter

(HEK Cells)

[6]

Note: Data for 4,4'-DMAR is for neurotransmitter release (EC50), while data for d-amphetamine

is for transporter inhibition (Ki). Although direct comparison is complex, the relative potencies

are informative. 4,4'-DMAR shows high potency across all three transporters, whereas d-

amphetamine is significantly less potent at SERT compared to DAT and NET.[6][8]
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Experimental Protocols
The pharmacological data presented in this guide are derived from established in vitro and in

vivo experimental models.

A. In Vitro Monoamine Transporter Assays

These assays are crucial for determining a compound's potency and efficacy at DAT, NET, and

SERT.

Objective: To measure the ability of a test compound to either inhibit the uptake of or induce

the release of radiolabeled monoamines.

Methodology:

Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for

SERT, cortex for NET) is homogenized and subjected to differential centrifugation to

isolate synaptosomes, which are resealed presynaptic nerve terminals containing

monoamine transporters.[7][9] Alternatively, human embryonic kidney (HEK) 293 cells

transfected to express a specific human monoamine transporter are used.[10][14]

Release Assay: Synaptosomes or cells are preloaded with a radiolabeled monoamine

(e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

Drug Incubation: The preloaded preparations are then exposed to various concentrations

of the test compound (e.g., 4,4'-DMAR or d-amphetamine).

Measurement: The amount of radioactivity released from the synaptosomes or cells into

the supernatant is measured using liquid scintillation counting.

Data Analysis: Dose-response curves are generated to calculate the EC50 value, which is

the concentration of the drug that produces 50% of the maximal release effect.[7]
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Caption: Workflow for a typical in vitro monoamine release assay.

B. In Vivo Behavioral Assays
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These experiments assess the physiological and behavioral effects of the compounds in living

organisms.

Objective: To evaluate the impact of the compounds on spontaneous motor activity.

Methodology:

Animal Model: Typically, mice or rats are used.[15][16]

Habituation: Animals are placed in an open-field arena equipped with infrared photobeam

detectors and allowed to acclimate for a set period.

Drug Administration: Animals are administered the test compound (e.g., (±)cis-4,4'-DMAR)

or a vehicle control, typically via intraperitoneal (i.p.) injection.[15]

Data Collection: Locomotor activity, measured by the number of photobeam breaks, is

recorded automatically over a specific duration (e.g., 60-120 minutes).[16]

Data Analysis: The total distance traveled or the number of beam breaks is compared

between drug-treated and control groups to determine if the compound has stimulant or

depressant effects.

Summary and Conclusion
The pharmacological profiles of 4,4'-DMAR and d-amphetamine show both similarities and

critical differences. Both are substrate-releasing agents at monoamine transporters. However,

their selectivity profiles diverge significantly.

d-Amphetamine is a classic psychostimulant with a well-established preference for

catecholamine (dopamine and norepinephrine) systems. Its limited action on serotonin is a

key feature of its pharmacological profile.[5][6]

4,4'-DMAR is a potent, non-selective releaser of all three monoamines.[7][8] Its high potency

at the serotonin transporter is a major distinguishing feature and is consistent with reports of

adverse events, such as hyperthermia and agitation, that may be linked to serotonergic

toxicity or "serotonin syndrome".[11][13]
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This comparative analysis underscores the importance of detailed pharmacological

characterization for novel psychoactive substances. While 4,4'-DMAR possesses a stimulant

profile, its potent serotonergic activity places it in a different pharmacological and toxicological

class from traditional amphetamines, suggesting a higher risk profile for users.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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